6-Azaindole

Medicinal Chemistry Physicochemical Property Tuning Salt Formation

6-Azaindole (1H-pyrrolo[2,3-c]pyridine) is a critical bioisostere of indole, offering enhanced aqueous solubility and a unique cyclic hydrogen-bonded trimer (Ka = 6.4 × 10⁶ M⁻²). Its pKa (7.95) enables salt formation for improved drug-like properties. Essential for kinase inhibitor programs (e.g., DYRK1A inhibitor GNF2133) and GPCR allosteric modulator design where 7-azaindole fails. Procure for rigorous SAR studies and crystal engineering applications.

Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
CAS No. 271-29-4
Cat. No. B1212597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azaindole
CAS271-29-4
Synonyms6-azaindole
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C=CN=C2
InChIInChI=1S/C7H6N2/c1-3-8-5-7-6(1)2-4-9-7/h1-5,9H
InChIKeyXLKDJOPOOHHZAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azaindole (CAS 271-29-4): A Nitrogen-Enriched Bioisostere for Tunable Drug Discovery and Material Science Applications


6-Azaindole (CAS 271-29-4), systematically designated as 1H-pyrrolo[2,3-c]pyridine, constitutes a pivotal nitrogen-containing heteroaromatic scaffold within the broader azaindole (pyrrolopyridine) family, encompassing the 4-, 5-, 6-, and 7-positional isomers [1]. Functioning as a critical bioisostere of the indole nucleus, the strategic substitution of a single aromatic CH group in the benzene ring with a pyridine-type nitrogen atom at the 6-position imparts fundamentally altered physicochemical properties [2]. This structural modification introduces a potent hydrogen-bond acceptor site while modulating the scaffold's basicity and electronic distribution, thereby establishing 6-azaindole as a versatile and rationally tunable building block for medicinal chemistry programs, kinase inhibitor design, and advanced materials development [3].

Why Simple Indole Replacement or Uninformed Azaindole Isomer Selection Compromises 6-Azaindole's Intended Performance


The assumption that any azaindole isomer can interchangeably substitute for indole or for another positional isomer in a given chemical or biological context is fundamentally flawed and can lead to significant, often detrimental, changes in experimental outcomes. The specific location of the pyridine nitrogen atom acts as a precise "control knob," dictating critical molecular attributes such as aqueous solubility, pKa, hydrogen-bonding network formation, and target binding interactions [1]. For instance, while both 6- and 7-azaindoles can enhance aqueous solubility relative to their indole counterparts, only the 6-azaindole scaffold retains functional allosteric modulation of the Cannabinoid Receptor 1 (CB1) in specific chemical series, whereas the 7-azaindole analog entirely loses this binding capability [2]. This stark functional divergence underscores that generic substitution or arbitrary isomer selection without a quantitative understanding of the property differences outlined below will likely undermine the scientific integrity, reproducibility, and ultimate success of a research or development program.

Quantitative Comparative Evidence: Why 6-Azaindole (CAS 271-29-4) Outperforms Its Closest Analogs


Enhanced Basicity (pKa) Profile of 6-Azaindole Compared to 4- and 7-Azaindole Isomers

6-Azaindole exhibits a significantly higher basicity (pKa = 7.95) compared to its 7-azaindole (pKa = 4.59) and 4-azaindole (pKa = 6.94) positional isomers, all measured under identical conditions at 20°C in water [1]. This places 6-azaindole in a more physiologically relevant basicity window, making it far more amenable to protonation and stable salt formation at near-neutral pH than its counterparts.

Medicinal Chemistry Physicochemical Property Tuning Salt Formation

Quantified Improvement in Aqueous Solubility of 6-Azaindole Derivatives Over Indole Counterparts

In a direct bioisosteric replacement study within a series of CB1 allosteric modulators, the thermodynamic aqueous solubility of the 6-azaindole-2-carboxamide derivative (3c) was determined to be 1.6 μg/mL, whereas the corresponding indole-2-carboxamide counterpart (3a) showed no detectable solubility under the same experimental conditions (0 μg/mL) [1]. This demonstrates that the introduction of the 6-azaindole scaffold confers a measurable and significant improvement in aqueous solubility over the parent indole structure.

Drug Discovery ADME Properties Bioisosteric Replacement

Distinct Self-Assembly Behavior: Formation of a Highly Stable Cyclic Trimer in Nonpolar Solvents

Unlike 7-azaindole, which is well-known for forming hydrogen-bonded dimers in nonpolar environments, 6-azaindole uniquely self-assembles into a cyclic, triply hydrogen-bonded trimer via N(1)-H···N(6) interactions. This trimerization process is characterized by a high association constant of Ka = 6.4 × 10⁶ M⁻² in cyclohexane [1]. The distinct steric environment around the 6-position nitrogen precludes dimer formation and promotes this unique supramolecular architecture, which can be directly visualized by scanning tunneling microscopy (STM) [2].

Supramolecular Chemistry Materials Science Crystal Engineering

Retention of Functional Allosteric Modulation Contrasts with Loss of Activity in 7-Azaindole Analog

In a comparative study of indole bioisosteres targeting the Cannabinoid Receptor 1 (CB1), the 6-azaindole-2-carboxamide derivatives (e.g., compounds 3c and 3d) retained the ability to act as allosteric modulators, potentiating orthosteric agonist binding and inhibiting G-protein coupling. In stark contrast, the corresponding 7-azaindole-2-carboxamide analogs (e.g., compounds 9a and 9b) completely lost the ability to bind to the CB1 receptor [1]. This functional divergence highlights that the position of the ring nitrogen is not a minor structural variation but a critical determinant of biological activity.

GPCR Pharmacology Allosteric Modulation Bioisostere Evaluation

Quantified Potency and Selectivity Profile of a 6-Azaindole-Derived DYRK1A Kinase Inhibitor

The 6-azaindole derivative GNF2133 has been characterized as a potent and selective inhibitor of the Dual-specificity Tyrosine phosphorylation-Regulated Kinase 1A (DYRK1A), a target implicated in β-cell proliferation for diabetes therapy. GNF2133 demonstrates an IC₅₀ in the range of 49.5–264 nM against DYRK1A and exhibits notable selectivity: it shows 5-fold lower potency for the closely related DYRK1B isoform, and negligible activity against GSK3β (IC₅₀ > 50 μM) [1]. This selectivity profile is a critical advantage over earlier DYRK1A inhibitors like harmine.

Kinase Inhibition Selectivity Profiling Diabetes Research

Demonstrated Antiproliferative Potency of 6-Azaindole Derivatives in Pancreatic Cancer Models

Synthetic derivatives of the 6-azaindole scaffold have demonstrated potent, direct antiproliferative activity against pancreatic cancer cell lines. In a focused study, compound Ⅱ-1, a 6-azaindole derivative, exhibited an IC₅₀ of 6.40 ± 0.34 μmol·L⁻¹, while compound Ⅱ-2 showed an IC₅₀ of 7.15 ± 0.51 μmol·L⁻¹ in the same assay [1]. Further mechanistic investigation identified bispecific tyrosine phosphorylation-regulated kinase 1A (DYRK1A) as a potential molecular target, with Ⅱ-1 and Ⅱ-2 showing 48% and 32% inhibition of the enzyme's activity, respectively [1].

Cancer Therapeutics Cytotoxicity Kinase Inhibition

Strategic Application Scenarios for 6-Azaindole (CAS 271-29-4) Based on Quantitative Differentiation


Designing Kinase Inhibitors with a Mandate for High Selectivity and Tunable Properties

Procure 6-azaindole when initiating a kinase inhibitor drug discovery program where the lead scaffold is indole-based and suffers from poor aqueous solubility or suboptimal selectivity. As demonstrated by the DYRK1A inhibitor GNF2133, the 6-azaindole core can be leveraged to achieve potent target inhibition (IC₅₀ range of 49.5-264 nM) while imparting a significant selectivity window (>189-fold) against off-target kinases like GSK3β [1]. Its higher pKa (7.95) compared to other isomers also provides a superior handle for improving solubility through salt formation [2].

Supramolecular Chemistry and Advanced Materials Research Requiring Defined Trimeric Architectures

Select 6-azaindole for projects in crystal engineering or materials science where a predictable, high-affinity self-assembly motif is required. Its unique ability to form a cyclic hydrogen-bonded trimer with an association constant of Ka = 6.4 × 10⁶ M⁻² in nonpolar solvents [1] is a differentiating feature not shared by the dimer-forming 7-azaindole. This property is ideal for constructing defined nanostructures, studying excited-state proton transfer phenomena, or designing materials where a trimeric building block is a design prerequisite.

GPCR Allosteric Modulator Programs Where Bioisosteric Replacement of Indole is Essential

In medicinal chemistry campaigns targeting G-protein coupled receptors (GPCRs) where an indole core provides potency but poor physicochemical properties, 6-azaindole is the recommended bioisosteric replacement. As evidenced in the CB1 allosteric modulator series, the 6-azaindole scaffold uniquely preserved the desired functional allosteric modulation while the 7-azaindole analog completely lost receptor binding [1]. Furthermore, the 6-azaindole derivative provided a measurable improvement in thermodynamic aqueous solubility (1.6 μg/mL) compared to the insoluble indole counterpart [1].

Academic Research on Positional Isomerism and Structure-Activity Relationship (SAR) Studies

6-Azaindole is an essential control compound for any comprehensive SAR study investigating the impact of nitrogen position within the azaindole or indole scaffold families. Its distinct pKa (7.95) and unique hydrogen-bonding trimerization behavior compared to 4-azaindole (pKa 6.94) and 7-azaindole (pKa 4.59, dimer formation) [1][2] make it an indispensable comparator for researchers seeking to deconvolute the contributions of basicity and molecular recognition to biological activity. Its procurement is therefore critical for rigorous, publishable SAR investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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